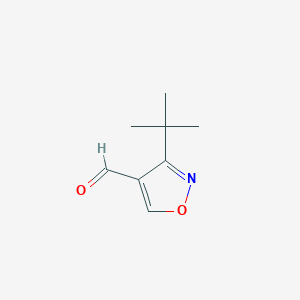

3-Tert-butyl-1,2-oxazole-4-carbaldehyde

説明

3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring a five-membered oxazole ring substituted with a tert-butyl group at the 3-position and a formyl group (-CHO) at the 4-position. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or ligands for coordination chemistry.

特性

IUPAC Name |

3-tert-butyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNXECVBKLOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521395-16-3 | |

| Record name | 3-tert-butyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring. The aldehyde group can be introduced through selective oxidation of the corresponding alcohol or by formylation reactions.

Industrial Production Methods: Industrial production of 3-tert-butyl-1,2-oxazole-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.

化学反応の分析

Types of Reactions: 3-Tert-butyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: 3-tert-butyl-1,2-oxazole-4-carboxylic acid.

Reduction: 3-tert-butyl-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that oxazole derivatives, including 3-tert-butyl-1,2-oxazole-4-carbaldehyde, exhibit significant biological activities. The oxazole moiety is known for its role in developing anticancer agents. For instance, derivatives containing the oxazole ring have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of novel oxazole derivatives that showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of bacteria and fungi. The structure of 3-tert-butyl-1,2-oxazole-4-carbaldehyde allows it to interact with microbial targets effectively, making it a candidate for further development as an antimicrobial agent .

Synthetic Intermediate

Reagent in Organic Synthesis

3-Tert-butyl-1,2-oxazole-4-carbaldehyde serves as an important synthetic intermediate in organic chemistry. It can be utilized in the synthesis of other complex molecules through various reactions such as condensation and cycloaddition. Its ability to form imines and participate in nucleophilic addition reactions makes it a versatile building block for creating more complex structures .

Material Science Applications

Polymer Chemistry

In material science, compounds like 3-tert-butyl-1,2-oxazole-4-carbaldehyde are explored for their potential use in polymer synthesis. The incorporation of oxazole groups into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing to evaluate the performance of such polymers in various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several oxazole derivatives and tested their activity against human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). Among these derivatives, those containing the 3-tert-butyl group demonstrated significant cytotoxicity with IC50 values lower than established anticancer drugs .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, researchers tested various oxazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Compounds with the oxazole ring showed varying degrees of inhibition, suggesting that modifications to the oxazole structure could enhance their antimicrobial potency .

作用機序

The mechanism of action of 3-tert-butyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to potential inhibitory effects.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-Tert-butyl-1,2-oxazole-4-carbaldehyde, highlighting variations in substituents and their implications:

Key Observations :

- Synthetic Utility : Carbaldehyde-substituted oxazoles (e.g., 3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde) are widely used as intermediates in drug discovery, indicating the value of the aldehyde group in further functionalization .

Comparative Reactivity and Stability

- Oxazole vs. Oxadiazole Cores : While 1,2-oxazoles are less thermally stable than 1,2,4-oxadiazoles, the tert-butyl group may mitigate this by stabilizing the ring through steric protection .

- Aldehyde Reactivity : The 4-carbaldehyde group in oxazoles is highly reactive toward nucleophilic additions (e.g., condensation reactions), similar to other aldehyde-containing heterocycles .

生物活性

3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential as a building block in the synthesis of biologically active molecules, as well as its interactions with various biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₂

- Functional Groups : Contains a tert-butyl group and an aldehyde functional group on the oxazole ring, which contributes to its unique reactivity and biological properties.

The biological activity of 3-tert-butyl-1,2-oxazole-4-carbaldehyde is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The oxazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for molecular recognition. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibitory effects on various biological pathways .

Antimicrobial Activity

Research indicates that compounds similar to 3-tert-butyl-1,2-oxazole-4-carbaldehyde exhibit antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism often involves the inhibition of bacterial cell growth through interference with essential biochemical pathways .

Synthesis and Biological Evaluation

A comprehensive review highlighted various synthetic approaches for oxazole derivatives, including 3-tert-butyl-1,2-oxazole-4-carbaldehyde. It emphasized the importance of these compounds in developing new therapeutic agents due to their diverse biological activities .

Comparative Studies

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various oxazole derivatives, illustrating the biological potency of related compounds:

| Compound | MIC (µg/ml) |

|---|---|

| 3-Tert-butyl-1,2-oxazole-4-carbaldehyde | TBD |

| Oxazolone | 25 |

| 2,4-Dihydroxyoxazole | 50 |

| 5-Methylisoxazole | 30 |

These values indicate that while specific data for 3-tert-butyl-1,2-oxazole-4-carbaldehyde is still being determined (TBD), related compounds show promising antimicrobial activity .

Q & A

Basic Research Questions

Q. How can synthesis of 3-Tert-butyl-1,2-oxazole-4-carbaldehyde be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., dichloromethane or THF), temperature (controlled reflux conditions), and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). Use protecting groups like tert-butyloxycarbonyl (t-Boc) to stabilize reactive intermediates . Monitor progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Report yields and purity metrics (e.g., ≥95% by NMR) to validate reproducibility.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how to address spectral discrepancies?

- Methodological Answer : Employ a combination of H/C NMR (in CDCl₃ or DMSO-d₆), IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For discrepancies (e.g., unexpected splitting in NMR), re-examine sample purity, solvent effects, or tautomeric equilibria. Compare data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What safety protocols should be followed when handling 3-Tert-butyl-1,2-oxazole-4-carbaldehyde?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of inhalation, immediately move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes. Store in airtight containers away from oxidizers or reducing agents. Document first-aid measures and SDS compliance (e.g., OSHA HCS standards) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in 3-Tert-butyl-1,2-oxazole-4-carbaldehyde?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices of the aldehyde group. Compare with experimental nucleophilic addition reactions (e.g., Grignard reagents). Validate models by correlating computed transition states with kinetic data (e.g., Arrhenius plots). Address contradictions by refining basis sets or incorporating solvent effects (PCM model) .

Q. What strategies resolve contradictions in reported catalytic activity of oxazole derivatives in cross-coupling reactions?

- Methodological Answer : Perform controlled comparative studies using standardized conditions (e.g., Pd(PPh₃)₄ catalyst, TMEDA ligand ). Analyze variables like steric effects from the tert-butyl group or electronic effects from the oxazole ring. Use kinetic profiling (e.g., in situ IR monitoring) to differentiate rate-limiting steps. Publish raw datasets to enable meta-analysis and reproducibility checks .

Q. How to design experiments probing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C. Monitor degradation via LC-MS and quantify half-life using pseudo-first-order kinetics. Identify degradation products (e.g., oxidation of aldehyde to carboxylic acid) and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage). Reference ICH guidelines for forced degradation studies .

Methodological Notes

-

Literature Review : Use platforms like Google Scholar with keywords “oxazole carbaldehyde synthesis” or “tert-butyl oxazole reactivity” to identify precedents. Filter for peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data Presentation : Include tables comparing reaction yields, spectral assignments, and computational vs. experimental results. Example:

| Condition | Yield (%) | Purity (NMR) |

|---|---|---|

| THF, 60°C, 12h | 78 | 96% |

| DCM, rt, 24h | 65 | 92% |

- Contradiction Management : Replicate conflicting studies, document procedural deviations, and apply statistical tests (e.g., ANOVA) to assess significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。